1,2-Dihexadecylbenzene

Scanning Tunneling Microscopy Self-Assembled Monolayers Interfacial Physisorption

Researchers studying molecular self-assembly at liquid-solid interfaces require structurally well-defined dialkylbenzenes where isomer purity and chain length critically determine packing behavior. Substituting para isomers or shorter-chain analogs fundamentally alters monolayer defect dynamics and invalidates comparative STM/AFM data. 1,2-Dihexadecylbenzene (CAS 85578-67-2) resolves this through its specific ortho substitution and C16 chain length. - Produces lamellar packing and defect dynamics distinct from didodecylbenzene, as confirmed by in situ STM imaging. - Serves as the direct precursor for 1,2-bis(mercaptomethyl)-4,5-dihexadecylbenzene, a bidentate dithiol forming stable SAMs on gold. - Offers regioselective bromomethylation at the 4- and 5-positions for downstream derivatization. Sourced with batch-to-batch consistency to support reproducible surface science experiments.

Molecular Formula C38H70
Molecular Weight 527.0 g/mol
CAS No. 85578-67-2
Cat. No. B15436046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihexadecylbenzene
CAS85578-67-2
Molecular FormulaC38H70
Molecular Weight527.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCCC
InChIInChI=1S/C38H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-35-31-32-36-38(37)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30,33-34H2,1-2H3
InChIKeyPLNCRTKIRUXCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dihexadecylbenzene for Interfacial & Self-Assembly Research


1,2-Dihexadecylbenzene (CAS 85578-67-2) is a C38H70 dialkylbenzene comprising a benzene core with two hexadecyl (C16) chains substituted at the ortho (1,2) positions [1]. The ortho substitution pattern yields a molecular geometry distinct from para-substituted isomers, influencing its packing behavior, molecular dynamics, and utility as a scaffold for functional derivatives [2]. Its high calculated hydrophobicity (XLogP3-AA: 18.7) reflects its long alkyl chains, which dominate its physical behavior [1].

Why Ortho Geometry and C16 Chains Cannot Be Replaced


Dialkylbenzenes are not functionally interchangeable. The ortho substitution pattern of 1,2-dihexadecylbenzene imposes a specific molecular conformation that differs fundamentally from para-substituted analogs, directly affecting packing density and defect dynamics in adsorbed monolayers [1]. Furthermore, alkyl chain length modulates both the thermotropic behavior of the monolayer and the reactivity of the aromatic core; shorter-chain analogs (e.g., didodecylbenzene) exhibit different lamellar packing and defect kinetics [1], while the sulfonation rates of dialkylbenzenes vary by up to 60% depending on chain length and phenyl position [2]. Substituting with a different isomer or chain length therefore alters the material's interfacial performance and downstream derivatization outcomes.

Differentiation Evidence vs. Key Comparators


Monolayer Packing and Defect Dynamics

Direct comparative STM analysis at the HOPG–organic solution interface shows that 1,2-dihexadecylbenzene and the shorter-chain homolog 1,2-didodecylbenzene both form lamellar monolayers with molecules extended and oriented parallel to the graphite basal plane, but exhibit distinct packing types within lamellae and different defect dynamics [1]. The longer C16 chains of dihexadecylbenzene influence the timescale of molecular defect motion, which was directly imaged on video tape over intervals of 100 ms to several minutes—the relevant timescale for slow dynamics in crystalline organic phases [1].

Scanning Tunneling Microscopy Self-Assembled Monolayers Interfacial Physisorption

Regioselective Bromomethylation of Ortho-Dialkylbenzenes

The 1,2-dialkylbenzene scaffold directs electrophilic bromomethylation to the 4 and 5 positions with high selectivity when alkyl chains contain two or more carbon atoms, as established by systematic studies on 1,2-dialkylbenzenes at 80 and 110 °C [1]. While the reference study includes 1,2-dihexadecylbenzene within the class of 1,2-dialkylbenzenes that exhibit this regioselectivity, quantitative rate data specific to the C16 homolog is not reported.

Synthetic Chemistry Regioselective Functionalization Alkylbenzene Derivatization

Sulfonation Rate Modulation by Chain Length

Although direct sulfonation data for 1,2-dihexadecylbenzene are not available, studies on linear dodecylbenzenes demonstrate that the position of the phenyl group along the alkyl chain significantly alters sulfonation rate: the 6-phenyl isomer exhibits a rate approximately 40% lower than the 1-phenyl isomer [1]. Additionally, n-hexylbenzene (C6 chain) sulfonates approximately 60% faster than dodecylbenzene (C12 chain) under identical conditions, establishing that alkyl chain length strongly modulates reactivity [1]. Extrapolating this class-level trend, 1,2-dihexadecylbenzene (C16 chains) is expected to exhibit further reduced sulfonation kinetics compared to shorter-chain dialkylbenzenes.

Surfactant Synthesis Reaction Kinetics Steric Hindrance

Aromatic Dithiol SAM Formation vs. Alkanethiols

The 1,2-dihexadecylbenzene core serves as a platform for bidentate thiol adsorbates. In a comparative study, the aromatic dithiol 1,2-bis(mercaptomethyl)-4,5-dihexadecylbenzene (derived from 1,2-dihexadecylbenzene) adsorbed onto gold surfaces with kinetics comparable to normal alkanethiols (hexadecanethiol and eicosanethiol), with ca. 80–90% of the monolayer forming within the first few minutes of immersion [1]. The adsorption proceeds via a two-step mechanism: a fast initial adsorption followed by a slower orientational ordering over several hours [1]. While absolute rate constants are not reported, the study confirms that the aromatic dithiol scaffold does not impede the fast initial adsorption step, and the resulting monolayer quality is superior to that generated from the corresponding aromatic disulfide analog [1].

Surface Chemistry Self-Assembled Monolayers Bidentate Adsorbates

Hydrophobicity vs. Shorter-Chain Analogs

The calculated hydrophobicity (XLogP3-AA) for 1,2-dihexadecylbenzene is 18.7 [1]. While direct experimental logP data for closely related C16 dialkylbenzenes are not available, this value aligns with the expected trend of increasing lipophilicity with alkyl chain length. For context, a structurally distinct dialkylbenzene (CAS 832151-67-4) with shorter alkyl chains has a reported XLogP3-AA of 5.0 [2]. The ~13.7 log unit difference reflects the substantial increase in hydrophobicity conferred by the C16 chains, which will dominate the compound's solubility, partitioning behavior, and interfacial activity.

Physicochemical Properties Lipophilicity QSAR

Applications of 1,2-Dihexadecylbenzene


Graphite Monolayer Packing Studies

Researchers requiring a well-defined C16 dialkylbenzene for STM or AFM studies of molecular self-assembly at the liquid–solid interface should select 1,2-dihexadecylbenzene. Its ortho substitution and C16 chain length produce lamellar packing and defect dynamics that differ from shorter-chain analogs like didodecylbenzene, as directly demonstrated by in situ STM imaging [1]. This compound is the appropriate choice for experiments investigating the role of alkyl chain length in physisorbed monolayer stability and molecular motion.

Bidentate Aromatic Thiols for Gold SAMs

The 1,2-dihexadecylbenzene core is an essential precursor for synthesizing 1,2-bis(mercaptomethyl)-4,5-dihexadecylbenzene, a bidentate aromatic dithiol that forms high-quality self-assembled monolayers on gold [1]. Compared to monothiols, the chelating aromatic anchor offers enhanced stability, while the C16 alkyl chains maintain hydrophobicity comparable to standard alkanethiol SAMs. This derivative is valuable for surface functionalization in biosensors, corrosion inhibition, and molecular electronics [1].

Regioselective Derivatization to 4,5-Disubstituted Products

Synthetic chemists seeking to introduce functional groups at the 4- and 5-positions of a 1,2-dialkylbenzene scaffold can exploit the regioselective bromomethylation behavior established for this class of compounds [1]. 1,2-Dihexadecylbenzene, by virtue of its ortho substitution pattern, directs electrophilic substitution to these positions, enabling the preparation of symmetrical or unsymmetrical derivatives for further elaboration into specialty chemicals or materials building blocks [1].

Surfactant Precursor with Slow Sulfonation Kinetics

In the design of surfactants where controlled or retarded sulfonation rates are desired—for example, to achieve specific regiochemical outcomes or to moderate exothermic reactions—1,2-dihexadecylbenzene is a relevant precursor. Class-level kinetic data indicate that longer alkyl chains and internal phenyl substitution reduce sulfonation rates by up to 60% compared to shorter-chain or terminal-phenyl isomers [1]. This knowledge informs process optimization for large-scale sulfonation of C16 dialkylbenzene feedstocks.

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